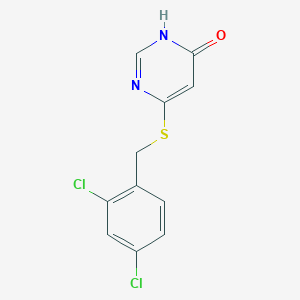

6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

6303-55-5 |

|---|---|

Molecular Formula |

C11H8Cl2N2OS |

Molecular Weight |

287.2 g/mol |

IUPAC Name |

4-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H8Cl2N2OS/c12-8-2-1-7(9(13)3-8)5-17-11-4-10(16)14-6-15-11/h1-4,6H,5H2,(H,14,15,16) |

InChI Key |

FOKKLQVJXYUTKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CSC2=CC(=O)NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one typically involves the nucleophilic substitution reaction of 2,4-dichlorobenzyl chloride with a thiol derivative of pyrimidin-4(3H)-one. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzyl group can be substituted by nucleophiles.

Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidin-4(3H)-one and 2,4-dichlorobenzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in DMF.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl derivatives.

Oxidation: Sulfoxides and sulfones.

Hydrolysis: Pyrimidin-4(3H)-one and 2,4-dichlorobenzyl alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit promising antiviral properties. Specifically, 6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one has been evaluated for its efficacy against HIV-1. In a series of synthesized compounds, those containing the pyrimidine backbone demonstrated significant inhibition of HIV-1 reverse transcriptase activity, suggesting that modifications to the structure can enhance antiviral potency .

Urease Inhibition

Another notable application is its role as a urease inhibitor. Urease is an enzyme that hydrolyzes urea into ammonia and carbon dioxide, and its inhibition is crucial in managing conditions such as urease-related infections and certain types of kidney stones. Studies have shown that compounds with similar structures to this compound exhibit varying degrees of urease inhibition, with some derivatives achieving IC50 values in the low micromolar range . This highlights the potential for developing therapeutic agents targeting urease activity.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that pyrimidine derivatives can exhibit activity against a range of bacterial strains. The presence of the dichlorobenzyl group appears to enhance the antimicrobial efficacy, making it a candidate for further development in treating bacterial infections .

Agricultural Applications

Pesticidal Activity

In agricultural research, compounds similar to this compound have been explored for their potential as pesticides. Their ability to inhibit specific enzymes in pests can lead to effective pest management solutions. Studies have shown that certain derivatives possess insecticidal properties, which could be harnessed for developing new agricultural chemicals aimed at controlling pest populations while minimizing environmental impact .

Material Science Applications

Polymer Development

In material science, pyrimidine derivatives are being studied for their incorporation into polymer matrices. The unique chemical structure of this compound allows for modifications that can enhance the thermal stability and mechanical properties of polymers. Such advancements could lead to the development of high-performance materials suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares 6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one with analogs differing in substituents on the pyrimidinone core or benzyl group:

Key Observations :

- Substituent Effects on Melting Points : Derivatives with nitro groups (e.g., 2b, m.p. ~218–220°C) or bulky cyclohexylmethyl groups (e.g., I-20, m.p. 175–176°C) exhibit higher melting points due to increased molecular rigidity or intermolecular interactions .

- Yield Variability : S-Alkylation reactions (e.g., synthesis of 2b) achieve yields >80%, whereas pyrazole-containing analogs (e.g., I-21) show lower yields (38%) due to steric hindrance during coupling .

SAR Insights :

- Halogen Positioning : 2,6-Dichlorobenzyl groups (as in 4b3) outperform 2,4-dichloro isomers in antiviral activity, likely due to optimal steric and electronic interactions .

- Thioether Linkers: Methylthio or benzylthio groups at position 2 improve metabolic stability compared to oxy or amino linkers .

Biological Activity

The compound 6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one is a member of the pyrimidine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H8Cl2N2OS

- Molecular Weight : 287.169 g/mol

- CAS Number : 6299-23-6

Structure

The compound features a pyrimidinone core substituted with a dichlorobenzyl thio group, which plays a crucial role in its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The mechanism of action often involves the induction of apoptosis in cancer cells. For instance, similar compounds have demonstrated cytotoxic effects against various human cancer cell lines by disrupting mitochondrial membrane potential and inducing cell cycle arrest .

Antiviral Activity

This compound has also shown promise as an antiviral agent. A related series of pyrimidine derivatives demonstrated significant inhibitory effects against HIV-1, suggesting that modifications to the pyrimidine structure can enhance antiviral potency. The structure-activity relationship (SAR) indicates that the presence of specific substituents can improve efficacy against viral replication .

Other Pharmacological Activities

In addition to anticancer and antiviral properties, pyrimidine derivatives are being investigated for anti-inflammatory and antibacterial activities. Research indicates that these compounds may inhibit key pathways involved in inflammation and bacterial growth, making them candidates for further pharmacological exploration .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various pyrimidine derivatives on different cancer cell lines. The results indicated that compounds with dichlorobenzyl substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis induction .

Study 2: Antiviral Efficacy Against HIV

In a series of experiments aimed at evaluating the antiviral activity of pyrimidine derivatives, researchers found that certain modifications led to significant inhibition of HIV-1 replication. The most active compound showed an EC50 value comparable to established antiviral agents, highlighting the potential for developing new treatments based on this scaffold .

Study 3: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives. The findings revealed that these compounds could significantly reduce the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via thioether formation by reacting 6-methyl-2-thiopyrimidin-4(3H)-one with 2,4-dichlorobenzyl halides. Key steps include:

- Alkylation of the thiol group using methylating agents like dimethyl sulfate or methyl iodide under basic conditions (K₂CO₃/EtOH or MeONa/MeOH), yielding intermediates such as 2-methylthio-pyrimidin-4(3H)-one derivatives .

- Nucleophilic substitution with 2,4-dichlorobenzyl halides at elevated temperatures (e.g., 140°C) to introduce the thioether moiety.

Yields depend on the leaving group (e.g., bromide vs. chloride) and solvent polarity. For example, dimethyl sulfate in EtOH achieves >80% yield in analogous reactions .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

- ¹H NMR : Confirms substitution patterns (e.g., aromatic protons from the 2,4-dichlorobenzyl group at δ 7.2–7.5 ppm) and thioether linkage (absence of -SH signals) .

- Elemental analysis : Validates empirical composition (C, H, N, S, Cl) within ±0.3% error .

- Chromatography-mass spectrometry (LC-MS) : Establishes molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

- X-ray crystallography : Resolves regiochemistry in cases of ambiguity, as demonstrated for structurally related pyrimidinones .

Q. What physicochemical properties affect solubility and formulation in biological assays?

The compound is insoluble in water but readily dissolves in polar aprotic solvents (e.g., DMF, dioxane) due to its hydrophobic 2,4-dichlorobenzyl group and hydrogen-bonding pyrimidinone core. For in vitro assays, stock solutions are typically prepared in DMSO (<1% final concentration to avoid cytotoxicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during thioether formation?

- Temperature control : Maintaining 140°C prevents incomplete substitution while minimizing decomposition .

- Base selection : K₂CO₃ in EtOH reduces esterification side reactions compared to stronger bases like NaH .

- Catalytic additives : Phase-transfer catalysts (e.g., TBAB) enhance reactivity of 2,4-dichlorobenzyl halides in biphasic systems .

- Monitoring via TLC : Use hexane:EtOAc (3:1) to track reaction progress and isolate intermediates.

Q. How do structural modifications (e.g., substituent variation) impact anticonvulsant activity, and how are contradictions in SAR resolved?

- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzyl moiety enhance activity by increasing lipophilicity and target binding, as shown in analogs with 3,4-dichloro substitution (ED₅₀ = 12 mg/kg in MES tests) .

- Data reconciliation : Conflicting results (e.g., reduced activity with bulky tert-butyl groups) are resolved via docking studies to assess steric clashes in target binding pockets .

Q. What strategies are employed in molecular docking to elucidate the anticonvulsant mechanism?

- Target selection : Sodium channels (e.g., Nav1.2) are prioritized based on structural homology to known pyrimidinone targets .

- Ligand preparation : Protonation states are adjusted to pH 7.4, and conformational sampling is performed via molecular dynamics (AMBER force field).

- Validation : Dock top-scoring poses against experimental IC₅₀ data from patch-clamp assays .

Q. How are regioselectivity challenges addressed during functionalization of the pyrimidinone core?

Q. What experimental designs are used to resolve discrepancies in biological activity across analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.